Bis(p-cresyl) m-Cresyl Phosphate is an organophosphate compound with the chemical formula and a molecular weight of approximately 368.36 g/mol. This compound is recognized for its applications as a flame retardant and plasticizer across various industrial sectors. Its structural characteristics contribute to its effectiveness in enhancing the fire resistance of materials, making it valuable in manufacturing processes that require such properties.
Bis(p-cresyl) m-Cresyl Phosphate belongs to the class of organophosphates, which are esters of phosphoric acid. These compounds are widely utilized in various applications, particularly in the fields of chemistry and materials science. The compound can be sourced from chemical suppliers specializing in industrial chemicals and is produced through specific synthetic routes involving cresol isomers.
The synthesis of Bis(p-cresyl) m-Cresyl Phosphate typically involves the reaction between cresol isomers and phosphorus oxychloride. This process is conducted under controlled conditions to ensure the formation of the desired product with high purity and yield. The general steps include:
The molecular structure of Bis(p-cresyl) m-Cresyl Phosphate can be depicted as follows:
CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=CC(=C3)CThe structure features two cresol groups attached to a phosphate group, which contributes to its unique chemical properties .
Bis(p-cresyl) m-Cresyl Phosphate can undergo various chemical reactions, including:
These reactions are significant for understanding the reactivity of Bis(p-cresyl) m-Cresyl Phosphate in different chemical environments.
The mechanism of action for Bis(p-cresyl) m-Cresyl Phosphate primarily involves its interaction with biological molecules, particularly enzymes and cellular membranes. It can inhibit enzymatic activity by binding to active sites or altering enzyme conformation, which may affect various biochemical pathways. Additionally, this compound can integrate into cellular membranes, modifying their fluidity and stability, which may have implications for cellular function .
These properties are crucial for determining how Bis(p-cresyl) m-Cresyl Phosphate behaves in various applications.
Bis(p-cresyl) m-Cresyl Phosphate has several important applications:
These applications highlight the versatility and importance of Bis(p-cresyl) m-Cresyl Phosphate in both scientific research and industrial processes.
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2